molecular formula C16H19NO3S2 B2900181 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396746-59-0

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2900181
CAS No.: 1396746-59-0
M. Wt: 337.45
InChI Key: ZPTANPBBSAYWDZ-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and a thiophenyl group

Preparation Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl group and the thiophenyl group. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group and thiophenyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be compared with other similar compounds, such as:

    1-((2-Methoxyphenyl)sulfonyl)-4-phenylpiperidine: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.

    1-((2-Methoxyphenyl)sulfonyl)-4-(2-thienyl)piperidine: The position of the thiophenyl group can influence the compound’s reactivity and interactions with molecular targets.

    1-((2-Methoxyphenyl)sulfonyl)-4-(3-thienyl)piperidine: Similar to the target compound but with a different substitution pattern on the thiophenyl group, leading to variations in properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-20-15-4-2-3-5-16(15)22(18,19)17-9-6-13(7-10-17)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTANPBBSAYWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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